4-Fmoc-3-carboxymethyl-morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

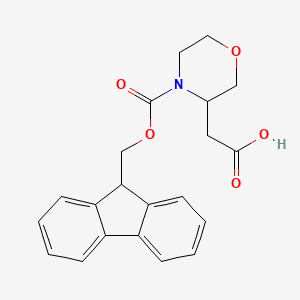

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-20(24)11-14-12-26-10-9-22(14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBDIHIMSHFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679158 |

Source

|

| Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-95-0 |

Source

|

| Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fmoc-3-carboxymethyl-morpholine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold in Peptidomimetics and Drug Design

In the landscape of modern medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, prized for its unique combination of physicochemical properties that render it an invaluable component in the design of novel therapeutics. Its inherent structural rigidity, coupled with its ability to improve aqueous solubility and metabolic stability of parent molecules, has led to its incorporation into a multitude of approved drugs and clinical candidates. When functionalized with a carboxymethyl group at the 3-position and protected with a fluorenylmethoxycarbonyl (Fmoc) group at the nitrogen, the resulting compound, 4-Fmoc-3-carboxymethyl-morpholine, becomes a versatile building block for solid-phase peptide synthesis (SPPS) and the construction of complex peptidomimetics.

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, outlining a general synthetic strategy, exploring its applications in peptide synthesis and drug discovery, and providing essential safety and handling information.

Core Compound Identification and Properties

The cornerstone of any chemical guide is the unambiguous identification of the compound of interest. This compound is distinguished by the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 885273-95-0 | [1] |

| Synonym | {4-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-morpholinyl}acetic acid | [1] |

| Molecular Formula | C21H21NO5 | [1] |

| Molecular Weight | 383.40 g/mol | [1] |

| Appearance | White Solid | [1] |

| Purity | ≥96% | [1] |

| InChI Key | YSUBDIHIMSHFMI-UHFFFAOYSA-N | [1] |

It is crucial to differentiate this compound from structurally similar analogues, such as 4-Fmoc-3-morpholinecarboxylic acid, which lacks the methylene spacer between the morpholine ring and the carboxylic acid. This seemingly minor difference significantly impacts the conformational flexibility and potential interactions of the resulting peptide modifications.

Synthesis of this compound: A Generalized Approach

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Protected Morpholin-3-one Precursor

A suitable starting material, such as a protected serine derivative, can be cyclized to form a morpholin-3-one. This typically involves the reaction of the amino alcohol with a two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization.

Step 2: N-Alkylation with a Protected Bromoacetate

The nitrogen of the morpholin-3-one can be alkylated using a protected bromoacetate, for instance, tert-butyl bromoacetate, in the presence of a non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

Step 3: Reduction of the Lactam Carbonyl

The carbonyl group of the morpholin-3-one is then reduced to a methylene group. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF.

Step 4: Fmoc Protection of the Morpholine Nitrogen

The secondary amine of the morpholine ring is protected with the Fmoc group. This is typically accomplished by reacting the morpholine derivative with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a mild base, such as sodium bicarbonate, in a biphasic solvent system (e.g., dioxane and water).

Step 5: Hydrolysis of the Ester

Finally, the tert-butyl ester is selectively hydrolyzed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired carboxylic acid, this compound.

Purification: Throughout this multi-step synthesis, purification by column chromatography on silica gel would be necessary to isolate the desired intermediates and the final product.

Applications in Peptide Synthesis and Drug Discovery

The utility of this compound lies in its ability to introduce a unique structural and functional element into peptides and peptidomimetics.[2]

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is a cornerstone of modern SPPS, allowing for the stepwise assembly of amino acids onto a solid support.[3] The general cycle for incorporating this compound into a peptide chain is as follows:

Caption: Incorporation of this compound in an SPPS cycle.

-

Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain is removed using a solution of a secondary amine, typically piperidine in dimethylformamide (DMF).

-

Activation: The carboxylic acid of this compound is activated using a coupling reagent, such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: The activated this compound is then added to the resin-bound peptide, forming a new amide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The morpholine moiety introduces a conformational constraint and can enhance the proteolytic stability of the resulting peptide.

Impact on Peptidomimetic and Drug Candidate Properties

The incorporation of the 3-carboxymethyl-morpholine unit can bestow several advantageous properties upon a peptide or small molecule drug candidate:

-

Increased Proteolytic Stability: The non-natural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the therapeutic.[2]

-

Enhanced Solubility: The polar oxygen atom of the morpholine ring can improve the aqueous solubility of otherwise hydrophobic peptides.

-

Conformational Rigidity: The cyclic nature of the morpholine ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for the target receptor or enzyme.

-

Modulation of Pharmacokinetics: The overall physicochemical properties of the morpholine scaffold can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling morpholine derivatives and Fmoc-protected amino acids should be strictly followed.[4][5][6]

| Hazard Category | Precautionary Measures |

| Inhalation | Avoid breathing dust. Use in a well-ventilated area or with a fume hood. |

| Skin Contact | May cause skin irritation. Wear appropriate protective gloves. |

| Eye Contact | May cause serious eye irritation. Wear safety glasses with side shields or goggles. |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when handling. |

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of sophisticated peptidomimetics and small molecule drug candidates. Its unique structural features, combining the benefits of the morpholine scaffold with the utility of the Fmoc protecting group for solid-phase synthesis, provide medicinal chemists with a powerful tool to enhance the druglike properties of their compounds. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of drug discovery and development.

References

-

Chemsrc. (S)-4-FMOC-3-MORPHOLINECARBOXYLIC ACID | CAS#:281655-37-6. [Link]

-

Capot Chemical. MSDS of 4-Fmoc-3-(2-carboxy-ethyl)-morpholine. [Link]

-

PubMed. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. [Link]

-

PubChem. 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid. [Link]

-

oxfordlabchem.com. MATERIAL SAFETY DATA SHEET - MORPHOLINE. [Link]

-

MySkinRecipes. 4-Fmoc-morpholine-3-carboxylic Acid. [Link]

-

ResearchGate. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF. [Link]

-

PubMed. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. [Link]

-

ResearchGate. Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides | Request PDF. [Link]

-

ResearchGate. Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

ResearchGate. (Fluoren-9-ylmethoxy)carbonyl (Fmoc) Amino Acid Azides: Synthesis, Isolation, Characterization, Stability and Application to Synthesis of Peptides | Request PDF. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides. [Link]

Sources

An In-Depth Technical Guide to the Structure and Synthesis of 4-Fmoc-3-carboxymethyl-morpholine

This guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Fmoc-3-carboxymethyl-morpholine, a valuable building block for researchers and professionals in the fields of peptide synthesis and drug development. This document delves into the practical aspects of its synthesis, offering a detailed, step-by-step protocol and exploring the rationale behind the experimental choices.

Introduction: The Significance of a Conformationally Constrained Amino Acid Analogue

In the landscape of modern drug discovery and peptide chemistry, the quest for molecules with enhanced biological activity, stability, and specificity is paramount. Non-natural amino acids and their analogues play a pivotal role in this endeavor by providing scaffolds that introduce conformational constraints into peptide backbones. This compound, a derivative of morpholine, is one such crucial building block.[[“]]

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, imparts a rigid structure.[2] When incorporated into a peptide sequence, it can induce specific secondary structures, such as turns, which are often critical for biological recognition and activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom makes this molecule particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and peptidomimetic development.[3][4] The carboxylic acid at the 3-position allows for its seamless integration into a growing peptide chain.

This guide will provide a detailed exploration of the synthesis of this important molecule, empowering researchers to produce it efficiently and with high purity in their own laboratories.

Unveiling the Molecular Architecture: Structure and Properties

The chemical structure of this compound is characterized by a central morpholine ring, with a carboxymethyl group at the 3-position and an Fmoc protecting group attached to the nitrogen at the 4-position.

Systematic Name: (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid

Key Structural Features:

-

Morpholine Core: A six-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively. This core structure introduces a degree of conformational rigidity.

-

Carboxymethyl Group: The -CH₂COOH group at the 3-position provides the necessary functionality for peptide bond formation.

-

Fmoc Protecting Group: The fluorenylmethyloxycarbonyl group is a base-labile protecting group for the secondary amine of the morpholine ring, essential for stepwise peptide synthesis.[5]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₂₀H₁₉NO₅ |

| Molecular Weight | 353.37 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) |

The Synthetic Pathway: A Step-by-Step Guide to Preparation

A practical and efficient synthesis of enantiopure this compound has been developed, commencing from readily available starting materials. The following protocol is based on established literature procedures and offers a reliable route to the target compound.[[“]]

Synthetic Strategy Overview

The synthesis involves a five-step sequence starting from dimethoxyacetaldehyde and L-serine methyl ester. The key steps include reductive amination to form the initial C-N bond, followed by an intramolecular cyclization to construct the morpholine ring. Subsequent deprotection and reprotection steps lead to the final Fmoc-protected product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Reductive Amination

-

To a solution of L-serine methyl ester hydrochloride (1.0 eq) and dimethoxyacetaldehyde (1.1 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for the reductive amination of the initially formed iminium ion, minimizing side reactions.

Step 2: Intramolecular Cyclization

-

Dissolve the crude secondary amine from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the cyclized morpholine derivative.

Causality: The acidic conditions facilitate the hydrolysis of the acetal and promote the intramolecular nucleophilic attack of the hydroxyl group onto the resulting aldehyde, forming the morpholine ring.

Step 3: Hydrogenation

-

Dissolve the unsaturated morpholine derivative in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the saturated morpholine ester.

Causality: Catalytic hydrogenation is a standard and effective method for the reduction of the double bond within the morpholine ring, leading to the desired saturated heterocyclic system.

Step 4: Ester Hydrolysis

-

Dissolve the morpholine ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent, dry the organic phase, and concentrate to yield the free amino acid.

Causality: Lithium hydroxide is a strong base that effectively saponifies the methyl ester to the corresponding carboxylic acid.

Step 5: Fmoc Protection

-

Dissolve the free amino acid in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.0-3.0 eq) to basify the solution.

-

Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

After the reaction is complete, acidify the mixture with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

Causality: Fmoc-OSu is a common and efficient reagent for the introduction of the Fmoc protecting group onto primary and secondary amines under basic conditions.

Conclusion and Future Perspectives

This technical guide has provided a detailed roadmap for the synthesis of this compound, a key building block in modern medicinal chemistry and peptide science. The outlined synthetic protocol is robust and relies on well-established chemical transformations, making it accessible to researchers with a solid foundation in organic synthesis.

The ability to introduce this conformationally constrained amino acid analogue into peptide sequences opens up exciting avenues for the design of novel therapeutics with improved pharmacological profiles. Future research in this area will likely focus on the development of even more efficient and scalable synthetic routes, as well as the exploration of the impact of this building block on the structure and function of a wide range of bioactive peptides.

References

-

Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available at: [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Sladojevich, F., et al. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. Consensus, 20070428. Available at: [Link]

-

Wikipedia. (n.d.). Morpholine. In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 20, 2026, from [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

-

Fields, G. B. (Ed.). (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press. Available at: [Link]

-

Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-261. Available at: [Link]

-

Xu, J., & Shang, Y. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(10), 2836-2854. Available at: [Link]

-

AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved January 20, 2026, from [Link]

-

Bofill, J. M., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Available at: [Link]

-

Peptide Machines. (2024, May 16). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 20, 2026, from [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 17–33. Available at: [Link]

-

Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis. 1. Comparison of different coupling procedures. Journal of Organic Chemistry, 53(3), 617-624. Available at: [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 4-Fmoc-3-carboxymethyl-morpholine: A Non-Canonical Amino Acid for Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides represents a powerful strategy for modulating their pharmacological properties. This guide provides an in-depth technical overview of 4-Fmoc-3-carboxymethyl-morpholine, a conformationally constrained ncAA that offers unique advantages in peptide-based drug discovery. We will explore its structural features, detail its integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and discuss the profound impact of this modification on peptide structure and function. This document serves as a comprehensive resource for researchers seeking to leverage the potential of morpholine-based amino acids to engineer peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.

Introduction: The Pivotal Role of Non-Canonical Amino Acids in Modern Drug Discovery

The therapeutic potential of peptides is often limited by their poor metabolic stability and conformational flexibility. The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a well-established strategy to overcome these limitations.[1][2][3] These unique building blocks, not found among the 20 proteinogenic amino acids, can confer a range of desirable properties, including resistance to proteolytic degradation, enhanced receptor affinity, and the ability to adopt specific secondary structures.[1][4]

This compound is a particularly compelling ncAA. Its morpholine core introduces a rigid, heterocyclic scaffold that can significantly influence the peptide backbone's conformation.[5] This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to increased potency and selectivity. This guide will provide the necessary technical details for the successful application of this versatile building block.

Structural Features and Properties of this compound

This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both ether and amine functional groups. The key structural features of this ncAA are:

-

Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the nitrogen atom allows for its use in the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7]

-

Carboxymethyl Group: The carboxymethyl substituent at the 3-position provides the necessary carboxylic acid functionality for peptide bond formation.

-

Morpholine Ring: The inherent rigidity of the morpholine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, influencing the local and global conformation of the peptide.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 885273-95-0 | |

| Molecular Formula | C21H21NO5 | |

| Molecular Weight | 367.39 g/mol | |

| Appearance | White Solid | |

| Purity | ≥96% |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a peptide sequence follows the standard principles of Fmoc-SPPS.[7][8][9] The iterative cycle of deprotection, coupling, and washing is employed to build the peptide chain on a solid support.[8]

Detailed Experimental Protocol

This protocol outlines the manual SPPS of a peptide containing this compound.

Materials:

-

Rink Amide resin (or other suitable resin)

-

This compound

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HATU, HOBt)

-

Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[8]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.[7][8] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid (either a standard amino acid or this compound) with a suitable coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[8]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Workflow Diagram

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Fmoc-morpholine-3-carboxylic Acid [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. biovera.com.au [biovera.com.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journals.asm.org [journals.asm.org]

The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Understated Power of a Privileged Scaffold

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets and impart favorable properties to drug candidates. The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, stands as a quintessential example of such a "privileged scaffold".[1][2] Its unassuming structure belies a profound influence on the pharmacokinetic and pharmacodynamic properties of a wide array of therapeutic agents, making it a cornerstone in the design of modern pharmaceuticals.[3]

This technical guide offers an in-depth exploration of the morpholine scaffold in drug discovery, moving beyond a mere catalog of its occurrences to elucidate the underlying principles that make it so valuable. We will delve into the nuanced physicochemical properties of the morpholine ring, dissect key synthetic strategies for its incorporation into complex molecules, and examine its role in the mechanism of action and structure-activity relationships of several successful drugs. Through detailed protocols, comparative data, and mechanistic visualizations, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of how to effectively leverage the morpholine scaffold in their own discovery programs.

The Physicochemical Advantage: Why Morpholine Works

The utility of the morpholine scaffold in drug design is not accidental; it is a direct consequence of its unique and advantageous physicochemical properties. The interplay between the nitrogen and oxygen heteroatoms within the saturated ring system confers a finely tuned balance of basicity, polarity, and hydrogen bonding capacity.

The presence of the oxygen atom exerts an electron-withdrawing inductive effect, which lowers the basicity of the nitrogen atom compared to its carbocyclic analog, piperidine.[4] This attenuated basicity is often beneficial, as it can reduce off-target interactions with aminergic receptors and improve a drug's overall selectivity profile. Furthermore, the morpholine ring possesses a well-balanced hydrophilic-lipophilic character, which can enhance aqueous solubility and facilitate penetration of biological membranes.[5] The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[5]

These properties collectively contribute to improved pharmacokinetic profiles, including enhanced absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][2] The morpholine moiety is frequently incorporated into drug candidates to increase their metabolic stability, as the ring itself is generally resistant to metabolism, and its presence can shield adjacent functionalities from enzymatic degradation.[1][6][7]

Below is a diagram illustrating the key structural and physicochemical features of the morpholine scaffold that contribute to its favorable drug-like properties.

Caption: Simplified workflow for the synthesis of Aprepitant.

Therapeutic Applications and Case Studies

The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where morpholine-containing drugs have made a significant impact. From infectious diseases to oncology and central nervous system disorders, the unique properties of the morpholine ring have been instrumental in achieving desired therapeutic outcomes.

Case Study 1: Linezolid - A New Class of Antibiotic

Linezolid is the first member of the oxazolidinone class of antibiotics and is a critical therapeutic option for the treatment of infections caused by multi-drug resistant Gram-positive bacteria. [8]The morpholine moiety in Linezolid is crucial for its activity and pharmacokinetic properties.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. [8]This binding event prevents the formation of a functional 70S initiation complex, a crucial step in the initiation of protein synthesis. [9][10]The morpholine ring contributes to the overall binding affinity and helps to position the molecule correctly within the ribosomal binding pocket. [6] The following diagram illustrates the mechanism of action of Linezolid.

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Case Study 2: Gefitinib - Targeting a Key Oncogenic Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. The morpholine-containing side chain in Gefitinib plays a critical role in its solubility and overall pharmacokinetic profile, which is essential for its oral bioavailability.

Case Study 3: Aprepitant - A Breakthrough in Antiemetic Therapy

As mentioned earlier, Aprepitant is a substance P/neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The complex, chiral morpholine core of Aprepitant is essential for its high-affinity binding to the NK1 receptor.

Structure-Activity Relationships and Metabolic Stability

The morpholine ring is not merely a passive carrier of pharmacophoric groups; it often plays an active role in molecular recognition and can significantly influence the metabolic stability of a drug.

The Role of Morpholine in PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Numerous PI3K inhibitors incorporate a morpholine moiety, which has been shown to be crucial for their activity. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP binding site.

Structure-activity relationship (SAR) studies of PI3K inhibitors have demonstrated the importance of the morpholine ring. For example, in the case of the pan-PI3K inhibitor ZSTK474, replacement of one of the morpholine rings with a piperazine moiety leads to a significant decrease in inhibitory activity against several PI3K isoforms. [8]This highlights the critical role of the morpholine oxygen in mediating high-affinity binding.

The following table presents a comparison of the in vitro inhibitory activity of ZSTK474 and its analogs where a morpholine ring is replaced, demonstrating the impact of this scaffold on PI3K inhibition.

| Compound | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

| ZSTK474 | None | 5.0 | 15.2 | 20.8 | 3.9 |

| Analog 6a | Ethanolamine | 9.9 | 71 | 54 | 8.1 |

| Analog 6b | Diethanolamine | 3.7 | >100 | 14.6 | >100 |

Data adapted from Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.[8]

Enhancing Metabolic Stability

The incorporation of a morpholine ring can significantly enhance the metabolic stability of a drug candidate. The saturated heterocyclic system of morpholine is generally resistant to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the presence of the morpholine ring can sterically hinder the metabolism of adjacent functional groups. This improved metabolic stability can lead to a longer half-life and improved oral bioavailability. [1][6][7]

Conclusion: A Privileged Scaffold with a Bright Future

The morpholine scaffold has firmly established itself as a privileged structure in medicinal chemistry, and its importance in drug discovery continues to grow. Its unique combination of advantageous physicochemical properties, synthetic accessibility, and ability to favorably influence both the pharmacokinetic and pharmacodynamic profiles of drug candidates makes it an invaluable tool for medicinal chemists.

From the development of novel antibiotics to the design of targeted cancer therapies and treatments for central nervous system disorders, the morpholine ring has demonstrated its broad utility. As our understanding of disease biology deepens and the demand for more effective and safer medicines increases, the judicious application of the morpholine scaffold will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of innovative therapeutics.

References

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 20, 2026, from [Link]

-

Chapter 10 Synthesis of aprepitant. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

- Preparation of aprepitant. (n.d.). Google Patents.

-

Morpholine Bioisosteres for Drug Design. (n.d.). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Chapter 10 Synthesis of aprepitant. (2007). ScienceDirect. Retrieved January 20, 2026, from [Link]

-

Green Synthesis of Aprepitant. (n.d.). Chemistry for Sustainability. Retrieved January 20, 2026, from [Link]

-

Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

-

Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (n.d.). Google Patents.

-

Reboxetine (T3D2720). (n.d.). T3DB. Retrieved January 20, 2026, from [Link]

-

Reboxetine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Comparison of experimental and predicted IC 50 values of the ligands used for QSAR analysis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Reboxetine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Morpholine Preparation from Diethanolamine. (2022). YouTube. Retrieved January 20, 2026, from [Link]

-

Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 6. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 7. N-Ethylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

understanding the Fmoc protecting group in peptide synthesis

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of complex biomolecules for research, diagnostics, and therapeutic development. Within the SPPS paradigm, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the predominant methodology, prized for its mild reaction conditions, versatility, and amenability to automation.[1][2] This guide provides a comprehensive exploration of the Fmoc protecting group and its central role in SPPS. We will dissect the underlying chemical principles, detail the iterative synthesis cycle, evaluate critical reagents, address common synthetic challenges, and provide field-proven protocols for the practicing scientist.

The Chemical Foundation of the Fmoc Group

The success of any peptide synthesis strategy hinges on the precise control of reactivity. This is achieved through the use of protecting groups, which temporarily mask the reactive α-amino group of an amino acid, preventing self-polymerization and ensuring sequential, directional chain elongation.[3][][5] The Fmoc group, introduced by Carpino and Han in 1970, is a base-labile urethane-type protecting group that has revolutionized the field.[3]

Key Chemical Properties:

-

Base Lability: The Fmoc group's defining feature is its rapid and clean removal by a mild base, typically a secondary amine like piperidine.[6][7]

-

Acid Stability: It is completely stable to the acidic conditions used to cleave the finished peptide from the resin and remove most side-chain protecting groups.[6][8] This chemical distinction is the basis of the strategy's "orthogonality."

-

UV Absorbance: The fluorenyl ring system possesses a strong chromophore, which is exploited for real-time, quantitative monitoring of the deprotection step during automated synthesis.[7][9]

The Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. This two-step process is both elegant and highly efficient.

-

Proton Abstraction: A base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring.[10][11]

-

β-Elimination: This abstraction generates a stabilized carbanion, which rapidly undergoes elimination, breaking the C9-O bond. This releases the unstable dibenzofulvene (DBF) intermediate and the carbamate of the newly liberated N-terminal amine. The carbamate spontaneously decarboxylates to yield the free amine.

-

DBF Adduct Formation: The highly reactive DBF electrophile is immediately trapped by the excess secondary amine (piperidine) in the reaction mixture, forming a stable adduct.[10][11] This crucial step prevents DBF from reacting with the newly deprotected N-terminus of the peptide, which would otherwise terminate chain elongation.

Caption: Mechanism of base-mediated Fmoc deprotection.

The Fmoc-SPPS Synthesis Cycle

Fmoc-SPPS is a cyclical process where each cycle adds a single amino acid to the growing peptide chain anchored to an insoluble resin support.[1][12] This solid-phase approach is foundational, as it allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[2]

A standard synthesis cycle consists of four key stages:

-

Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF) to remove the N-terminal Fmoc group, exposing a free amine.[5][6]

-

Washing: The resin is thoroughly washed with the synthesis solvent (e.g., DMF) to remove the Fmoc-piperidine adduct and excess deprotection reagent. This step is critical for preventing side reactions in the subsequent coupling stage.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine. Activation is achieved using a specialized coupling reagent to form a highly reactive intermediate that readily forms a peptide bond.

-

Washing: A final wash sequence removes excess activated amino acid and coupling byproducts, yielding the elongated, N-terminally Fmoc-protected peptide ready for the next cycle.

Caption: The iterative workflow of an Fmoc-SPPS cycle.

Core Components and Reagents in Fmoc-SPPS

The success of Fmoc-SPPS relies on a carefully selected set of reagents and materials, each chosen to ensure high yields and purity.

Solid Supports (Resins)

The synthesis occurs on an insoluble polymer bead, typically polystyrene cross-linked with divinylbenzene.[1] The choice of resin and its linker is critical as it dictates the C-terminal functionality of the final peptide.[2]

-

Wang Resin: Used to generate peptides with a C-terminal carboxylic acid. The peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

-

Rink Amide Resin: The standard choice for producing peptide amides, which are common in biologically active peptides. It is also cleaved with TFA.[2][13]

-

2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin used for producing C-terminal acids and, crucially, for synthesizing protected peptide fragments that can be later joined together. Cleavage can be achieved with very dilute acid, leaving side-chain protecting groups intact.[13][14]

Orthogonal Side-Chain Protection

Amino acids with reactive side-chains (e.g., the amine of Lysine, the carboxylic acid of Aspartate, the thiol of Cysteine) must have these functionalities protected throughout the synthesis. In the Fmoc strategy, these permanent protecting groups are acid-labile, typically based on tert-butyl (tBu) or trityl (Trt) groups.[7][] This creates an "orthogonal" system: the N-terminal Fmoc group is removed by a base, while the side-chain groups are stable to base but removed by acid during the final cleavage step.[3][7][16]

| Amino Acid | Reactive Side-Chain | Common Protecting Group | Cleavage Condition |

| Aspartic Acid (Asp) | β-Carboxyl | tert-Butyl (OtBu) | TFA |

| Glutamic Acid (Glu) | γ-Carboxyl | tert-Butyl (OtBu) | TFA |

| Lysine (Lys) | ε-Amino | tert-Butoxycarbonyl (Boc) | TFA |

| Arginine (Arg) | Guanidino | Pentamethyldihydrobenzofuran-sulfonyl (Pbf) | TFA |

| Serine (Ser) | Hydroxyl | tert-Butyl (tBu) | TFA |

| Threonine (Thr) | Hydroxyl | tert-Butyl (tBu) | TFA |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) | TFA |

| Cysteine (Cys) | Thiol | Trityl (Trt) | TFA |

| Tryptophan (Trp) | Indole Nitrogen | tert-Butoxycarbonyl (Boc) | TFA |

| Histidine (His) | Imidazole | Trityl (Trt) | TFA |

Coupling Reagents

Peptide bond formation is not spontaneous and requires the activation of the incoming amino acid's carboxyl group. Modern coupling reagents are highly efficient, fast, and minimize the risk of racemization.[17] They are broadly classified into aminium/uronium salts and carbodiimides.

| Reagent/System | Class | Typical Coupling Time | Key Advantages | Key Disadvantages |

| HBTU / HATU | Aminium/Uronium Salt | 10-60 minutes | Reliable, fast, and effective for standard and difficult couplings. HATU is more reactive.[18][19][20] | Can cause guanidinylation of the free N-terminus if pre-activation is prolonged. |

| DIC / Oxyma | Carbodiimide / Additive | 1-4 hours | Cost-effective, soluble urea byproduct (unlike DCC). Oxyma minimizes racemization.[17][18] | Slower than onium salts. Requires an additive (Oxyma or HOBt) to suppress side reactions. |

| PyBOP | Phosphonium Salt | 10-60 minutes | Rapid coupling with generally less problematic byproducts than older phosphonium reagents like BOP.[18] | Higher cost, byproducts can be difficult to wash away completely. |

| COMU | Aminium/Uronium Salt | 5-30 minutes | Very high reactivity, water-soluble byproducts make it a "greener" option.[21] | Higher cost. |

Process Monitoring and Common Challenges

Maintaining high fidelity throughout dozens or even hundreds of cycles requires careful monitoring and an awareness of potential pitfalls.

Monitoring the Synthesis

-

UV Monitoring of Deprotection: The release of the DBF-piperidine adduct, which has a strong UV absorbance, can be monitored in real-time by flowing the reaction effluent through a spectrophotometer. The integrated area of the absorbance peak is proportional to the amount of Fmoc group cleaved, providing a quantitative measure of reaction completion at each step.[9]

-

Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a classic method used to detect the presence of free primary amines after the deprotection step (positive result, blue bead color) and their absence after a successful coupling step (negative result, yellow/clear beads).

Common Side Reactions and Mitigation

-

Aspartimide Formation: This is one of the most serious side reactions in Fmoc chemistry.[9] The side-chain of an aspartic acid residue can cyclize under basic deprotection conditions to form a stable five-membered aspartimide ring. This intermediate can then re-open to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which is difficult to separate.

-

Mitigation: Use specialized protecting groups on the preceding amino acid (e.g., Hmb) or use additives like HOBt in the deprotection solution to reduce the basicity.[8]

-

-

Racemization: The chiral integrity of amino acids can be compromised during the activation step, particularly for sterically hindered residues or Cysteine and Histidine.

-

Incomplete Coupling: Sterically hindered amino acids (e.g., Val, Ile) or aggregating peptide sequences can lead to incomplete coupling reactions.

-

Mitigation: Perform a "double couple" (repeating the coupling step), switch to a more powerful coupling reagent like HATU, or increase the reaction temperature.[18]

-

Final Cleavage and Deprotection

Once the peptide chain has been fully assembled, the final step is to cleave it from the solid support and simultaneously remove all the acid-labile side-chain protecting groups.[22][23]

This is typically accomplished by treating the peptidyl-resin with a "cleavage cocktail" based on strong acid, most commonly Trifluoroacetic Acid (TFA).[12][23] During this process, the protecting groups are released as highly reactive carbocations, which can modify sensitive residues like Tryptophan, Methionine, or Cysteine. To prevent this, "scavengers" are added to the cocktail to trap these reactive species.

A common general-purpose cleavage cocktail is TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5) . TIS is an efficient scavenger for trityl and other carbocations, while water helps to hydrolyze t-butyl groups.[12]

Experimental Protocols

Protocol: Standard Fmoc-SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle for adding one amino acid.

-

Resin Preparation: Swell the resin (e.g., 100 mg Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

-

Fmoc Deprotection:

-

Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes. Drain.

-

Add another 2 mL of 20% piperidine in DMF. Agitate for 7-10 minutes. Drain.[24]

-

-

Washing:

-

Wash the resin with DMF (5 x 2 mL).

-

Perform a Kaiser test on a small sample of beads. A deep blue color indicates successful deprotection.

-

-

Amino Acid Activation and Coupling (using HBTU):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in ~1.5 mL of DMF.

-

Allow the solution to pre-activate for 2-5 minutes.

-

Add the activation mixture to the drained resin.

-

Agitate for 45-90 minutes at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).

-

Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. The resin is now ready for the next cycle.

-

Protocol: Final Cleavage and Peptide Precipitation

-

Preparation: Wash the final, N-terminally deprotected peptidyl-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.[23]

-

Cleavage:

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail (e.g., 2 mL of TFA/TIS/Water 95:2.5:2.5) to the resin.

-

Agitate at room temperature for 2-3 hours.[12]

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

-

Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

-

-

Precipitation:

-

Add the TFA solution dropwise to a large volume (e.g., 10-15 mL) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

-

Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

-

Conclusion

The Fmoc/tBu strategy for solid-phase peptide synthesis represents a mature, robust, and highly versatile chemical technology. Its foundation of orthogonal, base-labile N-terminal protection and acid-labile side-chain protection provides a mild and efficient pathway for assembling peptides of significant length and complexity.[3][5][25] For researchers, scientists, and drug development professionals, a deep understanding of the chemistry, mechanics, and potential pitfalls of this methodology is not merely academic—it is essential for the successful synthesis of high-quality peptides that drive scientific discovery and therapeutic innovation.

References

- A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies. BenchChem.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.

- Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information (PMC).

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. National Center for Biotechnology Information (PubMed). Available at: [Link]

- A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. BenchChem.

-

Basic Peptides synthesis introduction. LifeTein®. Available at: [Link]

-

Peptide Synthesis - FAQ. AAPPTEC. Available at: [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acadechem. Available at: [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at: [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. National Center for Biotechnology Information (PubMed). Available at: [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

-

Coupling Reagents. Aapptec. Available at: [Link]

-

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Basic principles. Oxford Academic. Available at: [Link]

-

N-Terminal Deprotection; Boc removal. Aapptec. Available at: [Link]

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

-

Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

-

Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

-

Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. Available at: [Link]

-

Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

-

Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Request PDF. Available at: [Link]

-

Structures of the Fmoc amino acid LMWG. ResearchGate. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. lifetein.com [lifetein.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. chempep.com [chempep.com]

- 8. chempep.com [chempep.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. bachem.com [bachem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. peptide.com [peptide.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. peptide.com [peptide.com]

- 25. connectsci.au [connectsci.au]

The Carboxymethyl Group as a Functional Modulator in Morpholine-Containing Drug Candidates

An in-depth technical guide by a Senior Application Scientist

Abstract: The morpholine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When derivatized with a carboxymethyl group, the resulting moiety offers a powerful tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth examination of the multifaceted functions of the carboxymethyl group in morpholine derivatives, moving from its fundamental impact on physicochemical properties to its complex roles in absorption, distribution, metabolism, and excretion (ADME) and direct target engagement. Through a discussion of mechanistic principles, illustrative case studies, and detailed experimental protocols, this document serves as a technical resource for researchers and scientists in drug development, offering field-proven insights into leveraging this functional group for optimized therapeutic design.

Introduction: Combining a Privileged Scaffold with a Versatile Functional Group

The Morpholine Scaffold: A Foundation for Drug-Likeness

The morpholine ring is a saturated heterocycle featuring both an ether and a secondary amine functional group. Its prevalence in approved drugs and clinical candidates stems from a unique combination of properties. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that is often protonated at physiological pH. This protonation significantly enhances aqueous solubility. Furthermore, the morpholine ring is generally more metabolically stable than other six-membered heterocyclic rings like piperidine or piperazine, which are more susceptible to oxidation. Its non-planar, "chair" conformation also provides a three-dimensional structural element that can be exploited for precise positioning within a target's binding site.

The Carboxymethyl Group: A Strategic Tool for Property Modulation

The carboxymethyl group [-CH₂COOH] is a small, acidic moiety that provides a rich toolkit for the medicinal chemist. Its carboxylic acid function is anionic at physiological pH, offering a potent handle for increasing solubility and introducing specific, high-energy interactions with biological targets. When appended to the morpholine nitrogen, it creates a zwitterionic structure (at relevant pH ranges) that can profoundly influence a molecule's overall characteristics. The decision to introduce a carboxymethyl group is a strategic choice aimed at overcoming specific challenges in the drug discovery cascade, from poor solubility to unfavorable pharmacokinetic profiles.

The Physicochemical Impact of the Carboxymethyl Group

The introduction of a carboxymethyl group onto a morpholine ring instigates a predictable yet powerful shift in a molecule's core physicochemical properties. These changes are foundational to its subsequent biological performance.

Enhancing Aqueous Solubility

Causality: The primary driver for the solubility enhancement is the introduction of a highly polar, ionizable carboxylic acid. At a pH above its pKa (typically 3-4), the carboxylate anion (-COO⁻) can participate in strong ion-dipole interactions with water molecules. When the morpholine nitrogen (pKa typically 7-8) is protonated, a zwitterion is formed, further increasing polarity and disrupting the crystal lattice energy that can suppress the dissolution of solid compounds. This dual-pronged approach to increasing polarity is a highly effective strategy for rescuing compounds with poor aqueous solubility, a common hurdle in drug development.

Modulating Lipophilicity (LogD)

Lipophilicity, the affinity of a compound for a lipid environment, is critical for membrane permeability and target engagement but can also lead to off-target effects and poor solubility if too high. The carboxymethyl group provides a mechanism to temper excessive lipophilicity.

Causality: The effect is best understood through the distribution coefficient, LogD, which accounts for the ionization state at a given pH. At physiological pH 7.4, the carboxymethyl group is deprotonated and anionic. This charged species has a significantly lower preference for a nonpolar solvent (like octanol in the standard LogP/D assay) compared to a neutral or basic parent molecule. Therefore, adding this group typically reduces the LogD₇.₄ value, bringing the molecule into a more favorable "drug-like" space. This reduction in lipophilicity can also decrease plasma protein binding and reduce the risk of hERG channel inhibition.

Influence on pKa and Ionization State

The carboxymethyl group introduces an acidic pKa to the molecule. The proximity of the morpholine nitrogen's basic pKa and the carboxyl's acidic pKa means that the molecule's net charge is highly sensitive to pH changes. This can be strategically exploited. For instance, a molecule might be neutral or zwitterionic in the bloodstream (pH 7.4) but become cationic in the more acidic environment of the stomach (pH 1-3) or late endosomes, potentially influencing its absorption and cellular uptake.

Data Summary: A Hypothetical Modulation Scenario

The following table illustrates the typical effects of adding a carboxymethyl group to a hypothetical lipophilic morpholine-containing parent compound.

| Property | Parent Compound (e.g., R-Morpholine) | Derivative (R-Morpholine-CH₂COOH) | Rationale for Change |

| Molecular Weight | X | X + 58.04 Da | Addition of -CH₂COOH group. |

| Aqueous Solubility | Low (~5 µg/mL) | High (>200 µg/mL) | Introduction of a highly polar, ionizable carboxylate group. |

| LogP (calculated) | 4.2 | 2.5 | The polar carboxyl group reduces overall lipophilicity. |

| LogD at pH 7.4 | 4.1 | 1.5 | The anionic carboxylate at pH 7.4 dramatically reduces partitioning into the nonpolar phase. |

| pKa (Acidic) | N/A | ~3.5 | Introduced by the carboxylic acid. |

| pKa (Basic) | ~8.0 | ~7.5 | The electron-withdrawing effect of the carboxyl group slightly reduces the basicity of the morpholine nitrogen. |

Pharmacokinetic Consequences of Carboxymethyl Introduction

The physicochemical changes described above directly translate into altered pharmacokinetic (ADME) profiles.

Absorption and Permeability

The introduction of a charged group like a carboxylate can be a double-edged sword for oral absorption. While it boosts solubility, essential for dissolution in the gut, it can also decrease passive permeability across the intestinal wall, as charged molecules do not readily cross lipid membranes. However, in some cases, the zwitterionic nature can shield the charges, or the molecule may become a substrate for uptake transporters, mitigating this issue.

Metabolic Stability

The morpholine ring itself is considered a metabolically robust scaffold. The addition of a carboxymethyl group generally does not introduce a new major site of metabolic liability. The C-O and C-N bonds within the morpholine ring are not easily metabolized by cytochrome P450 enzymes. The carboxymethyl group itself is also relatively stable. This contrasts with other solubilizing groups that may be susceptible to enzymatic cleavage.

Experimental Workflow for In Vitro ADME Profiling

A crucial step in characterizing a new chemical entity is to perform a suite of in vitro ADME assays. The workflow below illustrates a logical sequence for evaluating a morpholine derivative.

Trustworthiness: This workflow represents a self-validating system. The initial solubility and permeability assays determine if the compound has a chance of being orally bioavailable. If it does, its metabolic fate is then investigated. Each step provides critical data that informs the decision to proceed to the next, more complex experiment, ensuring that resources are used efficiently.

Caption: A typical in-vitro ADME cascade for a new drug candidate.

Pharmacodynamic Roles and Target Interactions

Beyond its influence on ADME properties, the carboxymethyl group can serve as a critical pharmacophoric element, directly participating in binding to the biological target.

Case Study: Gefitinib and EGFR Inhibitors

Gefitinib is an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. Its structure features a morpholine ring that enhances its solubility and overall drug-like properties. While gefitinib itself does not have a carboxymethyl group, many next-generation kinase inhibitors incorporate acidic moieties to form specific, high-affinity interactions. The carboxylate group is perfectly suited to form a salt bridge with a conserved, positively charged lysine residue often found in the ATP-binding pocket of kinases. This strong, directional interaction can significantly boost potency and selectivity.

The Carboxymethyl Group as a Key Binding Motif

The anionic carboxylate can act as a powerful hydrogen bond acceptor or, more significantly, form an ionic bond (salt bridge) with a positively charged amino acid residue like lysine (Lys) or arginine (Arg) in the target protein.

Expertise & Experience: The decision to incorporate a carboxymethyl group is often driven by structural biology. If X-ray crystallography or computational modeling reveals a positively charged pocket near the morpholine binding site, adding a carboxymethyl group is a logical next step. This is not just about adding a solubilizing tail; it's a precision engineering approach to capture additional binding energy.

The diagram below illustrates this concept, showing a morpholine-carboxymethyl derivative forming a key salt-bridge interaction within a hypothetical enzyme active site.

Caption: Carboxymethyl-morpholine derivative forming key target interactions.

Key Experimental Protocols

Authoritative Grounding: The following protocols are based on standard, widely accepted methodologies in the pharmaceutical industry for assessing key drug-like properties.

Protocol: Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution. This mimics the situation during many high-throughput screening assays.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Assay Plate Preparation: Add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a nominal final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

-

Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated compound.

-

Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate containing a suitable dilution solvent (e.g., acetonitrile). Analyze the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same solvent.

-

Calculation: The measured concentration in the supernatant is the kinetic solubility of the compound under these conditions.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the rate at which a compound is metabolized by cytochrome P450 enzymes present in human liver microsomes (HLM).

Methodology:

-

Reagent Preparation:

-

Test Compound: Prepare a 1 µM working solution in buffer.

-

HLM: Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

-

NADPH (Cofactor): Prepare a solution of NADPH regenerating system.

-

-

Incubation:

-

Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH solution to the compound/microsome mixture.

-

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant from each time point using LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion and Future Perspectives

The carboxymethyl-morpholine moiety is more than a mere "solubilizing group." It is a sophisticated functional unit that offers medicinal chemists a powerful lever to rationally modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of a drug candidate. Its ability to simultaneously enhance solubility, temper lipophilicity, and engage in high-energy target interactions makes it an invaluable tool. As our understanding of drug transport and target biology deepens, the strategic deployment of such well-characterized functional groups will continue to be a cornerstone of designing safer and more effective medicines. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of the carboxymethyl-morpholine unit in their drug discovery programs.

References

-

Title: The morpholine ring in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

-

Title: IRESSA (gefitinib) Source: FDA URL: [Link]

-

Title: Gefitinib (Iressa®): A Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Source: National Center for Biotechnology Information URL: [Link]

-

Title: Physicochemical and ADMET Profiling in Drug Discovery Source: Springer URL: [Link]

-

Title: The Use of Morpholine in Medicinal Chemistry: A Recent Update Source: ChemistrySelect URL: [Link]

The Strategic Integration of 4-Fmoc-3-carboxymethyl-morpholine in Modern Peptidomimetic Design: A Technical Guide

Foreword: Beyond the Canonical Amino Acids